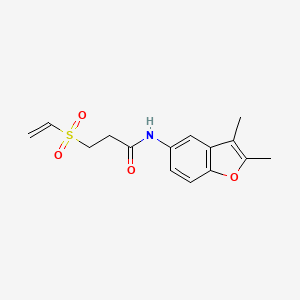

![molecular formula C24H28N4O4S B2390728 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021250-00-9](/img/structure/B2390728.png)

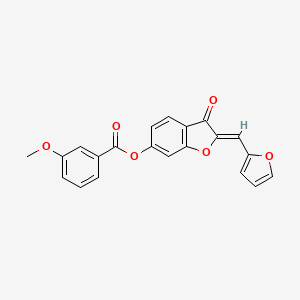

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds are known to be G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This has led to the identification of a potent and selective GIRK1/2 activator .

Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

Research has focused on synthesizing novel fused heterobicycles, such as substituted pyrazolo[4,3-c]pyridine-3-ols, which demonstrates the interest in creating new molecules with potential pharmacological activities (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Chemical and Electrochemical Reduction

Studies on the reduction of pyrazolo[1,5-a]pyrimidines reveal the versatility of these compounds in chemical synthesis, showing how they can be transformed into various derivatives through chemical and electrochemical processes (Bellec & Lhommet, 1995).

Functionalization Reactions

Investigations into the functionalization reactions of heterocyclic acids and their derivatives are crucial for developing novel compounds with enhanced properties. For example, the conversion of 1H-pyrazole-3-carboxylic acid into carboxamide via reaction with diaminopyridine demonstrates the chemical flexibility of these molecules (Yıldırım, Kandemirli, & Demir, 2005).

Crystal Structure and Hirshfeld Surface Analysis

The crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives provide insights into the molecular interactions that stabilize these compounds, which is essential for understanding their potential applications in materials science and drug design (Kumara, Naveen, & Lokanath, 2017).

Molecular Interaction Studies

The study of molecular interactions, such as those between cannabinoid receptor antagonists and their targets, highlights the therapeutic potential of heterocyclic compounds. These studies can guide the design of new drugs with specific binding affinities (Shim et al., 2002).

Anticancer and Anti-inflammatory Agents

The synthesis and evaluation of pyrazolopyrimidine derivatives for their anticancer and anti-5-lipoxygenase activities underscore the medicinal chemistry applications of these compounds. Such research is crucial for developing new treatments for cancer and inflammation (Rahmouni et al., 2016).

Mécanisme D'action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons and cardiac myocytes .

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell membrane, reducing the cell’s excitability .

Biochemical Pathways

The activation of GIRK channels by this compound affects the neuronal signaling pathways . The hyperpolarization of the cell membrane inhibits the firing of action potentials, thereby modulating neuronal activity .

Result of Action

The activation of GIRK channels and the subsequent hyperpolarization of the cell membrane result in the reduction of cell excitability . This can have various effects depending on the type of cell. For instance, in neurons, it could lead to decreased neuronal firing and reduced neurotransmitter release .

Orientations Futures

Propriétés

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4S/c1-15-5-7-17(8-6-15)21-12-20(24(29)25-13-19-4-3-10-32-19)22-16(2)27-28(23(22)26-21)18-9-11-33(30,31)14-18/h5-8,12,18-19H,3-4,9-11,13-14H2,1-2H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLQTPZNRPZGIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NCC5CCCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2390645.png)

![N-(3,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2390646.png)

![methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2390647.png)

![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2390649.png)

![5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2390657.png)

![8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390662.png)

![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2390664.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2390665.png)